Cas no 2022184-92-3 ((4-Bromothiophen-3-yl)(piperidin-1-yl)methanone)

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is a brominated thiophene derivative featuring a piperidine-substituted carbonyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The piperidine moiety contributes to its potential bioactivity, making it valuable for medicinal chemistry applications. Its well-defined structure and high purity ensure reproducibility in research and industrial processes. Suitable for use in small-molecule drug discovery, this compound offers a balance of stability and reactivity, facilitating further functionalization for targeted applications.
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone structure
2022184-92-3 structure
商品名:(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone
CAS番号:2022184-92-3
MF:C10H12BrNOS
メガワット:274.177380561829
CID:5032329
PubChem ID:128356812

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone 化学的及び物理的性質

名前と識別子

    • (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone
    • 1-[(4-Bromothiophen-3-yl)carbonyl]piperidine
    • CS-0086826
    • 2022184-92-3
    • D74635
    • AKOS031768976
    • CS-16061
    • XFD18492
    • (4-bromothiophen-3-yl)-piperidin-1-ylmethanone
    • 1-(4-bromothiophene-3-carbonyl)piperidine
    • インチ: 1S/C10H12BrNOS/c11-9-7-14-6-8(9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2
    • InChIKey: LGQCURXXNQRCSR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CSC=C1C(N1CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 272.98230g/mol
  • どういたいしつりょう: 272.98230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 48.6

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM427329-1g
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 95%+
1g
$84 2023-02-02
Aaron
AR00SVVB-5g
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 98%
5g
$119.00 2025-02-11
Aaron
AR00SVVB-100mg
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 98%
100mg
$5.00 2025-02-11
A2B Chem LLC
AN46571-5g
1-[(4-Bromothiophen-3-yl)carbonyl]piperidine
2022184-92-3 98%
5g
$153.00 2024-04-20
eNovation Chemicals LLC
Y1233976-1g
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 97%
1g
$80 2025-02-19
eNovation Chemicals LLC
Y1233976-100mg
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 97%
100mg
$55 2024-06-06
eNovation Chemicals LLC
Y1233976-100mg
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 97%
100mg
$55 2025-02-19
eNovation Chemicals LLC
Y1233976-1g
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 97%
1g
$80 2024-06-06
eNovation Chemicals LLC
Y1233976-10g
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 97%
10g
$270 2024-06-06
eNovation Chemicals LLC
Y1233976-1g
1-(4-bromothiophene-3-carbonyl)piperidine
2022184-92-3 97%
1g
$80 2025-02-22

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone 関連文献

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanoneに関する追加情報

Comprehensive Overview of (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone (CAS No. 2022184-92-3)

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone, with the CAS number 2022184-92-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique thiophene and piperidine moieties, is widely utilized in pharmaceutical research, particularly in the development of novel therapeutic agents. Its molecular structure, featuring a bromothiophene core, makes it a valuable intermediate for synthesizing more complex molecules.

The growing interest in (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is driven by its potential applications in drug discovery. Researchers are increasingly exploring its role in targeting specific biological pathways, such as enzyme inhibition and receptor modulation. This aligns with current trends in precision medicine, where compounds like this are being investigated for their ability to interact with high specificity at molecular levels. The piperidin-1-yl group, in particular, is known for enhancing the bioavailability of drug candidates, making this compound a focal point in pharmacokinetic studies.

In addition to its pharmaceutical relevance, CAS 2022184-92-3 is also being studied for its potential in material science. The bromothiophene component contributes to its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers. This dual applicability in both life sciences and advanced materials underscores its versatility and broadens its appeal across interdisciplinary research communities.

From a synthetic chemistry perspective, the preparation of (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone involves carefully controlled reactions to ensure high purity and yield. The bromine substituent on the thiophene ring offers a reactive site for further functionalization, enabling the creation of diverse derivatives. This adaptability is crucial for researchers aiming to tailor the compound's properties for specific applications, whether in drug design or material engineering.

The safety and handling of CAS 2022184-92-3 are also topics of interest. While it is not classified as hazardous under standard regulations, proper laboratory practices are recommended to ensure safe usage. Researchers often inquire about its stability, solubility, and storage conditions, which are critical for maintaining its integrity during experiments. These practical considerations are frequently discussed in scientific forums and databases, reflecting the compound's widespread use in academic and industrial settings.

Looking ahead, the demand for (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is expected to rise as its applications continue to expand. Innovations in green chemistry and sustainable synthesis methods may further enhance its accessibility and reduce production costs. As the scientific community delves deeper into its potential, this compound is poised to remain a key player in advancing both therapeutic and technological breakthroughs.

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